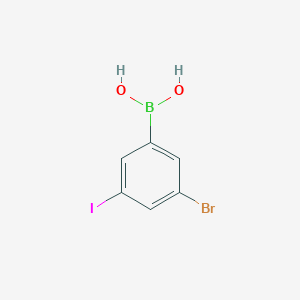

3-Bromo-5-iodophenylboronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates in Modern Organic Chemistry

Arylboronic acids, with the general formula R−B(OH)2, are organoboron compounds that have become cornerstones of contemporary organic synthesis. wikipedia.org Their widespread use stems from their stability, low toxicity, and broad functional group compatibility. mdpi.comnih.gov A key application of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. mdpi.comnih.gov This reaction, which couples an organoboron compound with a halide, has become a go-to strategy for synthesizing biaryl and multi-aryl systems found in pharmaceuticals and advanced materials. mdpi.com Beyond their role in carbon-carbon bond formation, arylboronic acids are also utilized in Chan-Lam couplings for creating carbon-nitrogen and carbon-oxygen bonds, as well as in other transformations like conjugate additions and electrophilic allyl shifts. wikipedia.org Their versatility extends to their use as catalysts for various organic reactions, including dehydrative C-alkylation processes. nih.gov The properties of arylboronic acids can be finely tuned by altering the substituents on the aromatic ring, making them highly adaptable for a wide range of chemical transformations. researchgate.net

Unique Reactivity Profile of Polyhalogenated Arylboronic Acids in Directed Chemical Transformations

Polyhalogenated arylboronic acids exhibit a distinct reactivity profile that enables highly selective and directed chemical transformations. The presence of multiple halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity. For instance, the halogens can direct the regioselectivity of cross-coupling reactions, allowing for the sequential and controlled introduction of different substituents. This is particularly valuable in the synthesis of complex, unsymmetrical molecules.

The nature of the halogen atoms (e.g., bromine, iodine) and their positions on the phenyl ring can lead to differential reactivity. This allows for selective reactions at one halogen site while leaving the others intact for subsequent transformations. For example, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity enables selective functionalization of polyhalogenated substrates. The use of specific catalysts and reaction conditions can further enhance this selectivity. For instance, the combination of a bulky phosphine (B1218219) ligand like Ad2PnBu with a base such as lithium tert-butoxide has been shown to facilitate the exhaustive alkylation of dichloropyridines via Suzuki-Miyaura coupling. core.ac.uk

Historical and Contemporary Research Trajectory of 3-Bromo-5-iodophenylboronic Acid in Advanced Synthetic Methodologies

This compound has emerged as a valuable building block in advanced synthetic methodologies due to its unique substitution pattern, which offers multiple points for selective functionalization. Historically, research on polyhalogenated phenylboronic acids has focused on leveraging the differential reactivity of the carbon-halogen bonds to achieve sequential cross-coupling reactions.

Contemporary research continues to explore the utility of this compound in the synthesis of complex organic molecules. Its application as a reactant is noted in various chemical transformations, including aerobic oxidative coupling with arenes and N-arylation reactions. sigmaaldrich.com The compound is also used as a starting material in the synthesis of other valuable intermediates, such as 3-bromo-5-iodobenzoic acid, which is a precursor for various pharmaceutical compounds. sigmaaldrich.com The development of new catalytic systems and synthetic methods continues to expand the scope of reactions in which this compound can be employed, solidifying its role as a versatile tool in the arsenal (B13267) of synthetic organic chemists.

Chemical Compound Data

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1257793-09-1 | C6H5BBrIO2 | 326.72 g/mol |

| 3-Iodophenylboronic acid | 221037-98-5 | C6H6BIO2 | 247.83 g/mol |

| (3-Bromo-5-nitrophenyl)boronic acid | 380430-48-8 | C6H5BBrNO4 | 245.82 g/mol |

| 3-Bromo-5-iodobenzoic acid | 188815-32-9 | C7H4BrIO2 | 326.91 g/mol |

| 3-Bromo-5-iodophenol | 570391-20-7 | C6H4BrIO | 298.90 g/mol |

Properties

IUPAC Name |

(3-bromo-5-iodophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrIO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVNOFYLAAPTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)I)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Iodophenylboronic Acid

Direct Boronation Strategies from Halogenated Aromatic Precursors

Direct boronation methods offer an efficient route to 3-bromo-5-iodophenylboronic acid by introducing the boronic acid moiety directly onto a pre-functionalized aromatic ring.

Directed Ortho-Metalation (DoM) Approaches and Subsequent Boronation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. numberanalytics.com This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. numberanalytics.comwikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing reagent, to yield the desired boronic acid. numberanalytics.com

The effectiveness of the DMG is crucial for the success of the reaction. Strong DMGs, such as amides and carbamates, are highly effective at coordinating with the lithium reagent, thereby facilitating ortho-deprotonation. organic-chemistry.orgbaranlab.org The general mechanism involves the formation of a complex between the DMG and the organolithium compound, which increases the acidity of the ortho-protons and leads to selective metalation. wikipedia.org

Palladium-Catalyzed Borylation Methods (e.g., using bis(pinacolato)diboron)

Palladium-catalyzed borylation, particularly the Miyaura-Ishiyama borylation, is a widely used method for the synthesis of arylboronates. beilstein-journals.org This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

The catalytic cycle typically begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronate ester and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with phosphine (B1218219) ligands such as dppb and t-Bu3P·HBF4 often employed. beilstein-journals.orgnsf.gov

Table 1: Comparison of Direct Boronation Strategies

| Feature | Directed Ortho-Metalation (DoM) | Palladium-Catalyzed Borylation |

|---|---|---|

| Key Reagent | Organolithium (e.g., n-BuLi) | Palladium catalyst, Diboron reagent (e.g., B2pin2) |

| Precursor | Aromatic with Directing Metalation Group (DMG) | Aryl Halide |

| Mechanism | Deprotonation followed by electrophilic quench | Oxidative addition, transmetalation, reductive elimination |

| Selectivity | High regioselectivity ortho to the DMG | High selectivity at the C-X bond |

| Key Advantage | Precise control of regiochemistry | Broad substrate scope and functional group tolerance |

Multi-Step Synthesis Pathways Involving Sequential Halogenation and Boronation

An alternative approach to this compound involves a multi-step synthesis. This typically starts with a simpler aromatic compound that undergoes sequential halogenation reactions to introduce the bromine and iodine atoms at the desired positions, followed by a borylation step.

For instance, a synthetic route could commence with the bromination of a suitable benzene (B151609) derivative, followed by iodination. The resulting 1-bromo-3-iodobenzene (B1265593) can then be converted to the corresponding boronic acid. One common method for this final step is through a Grignard reaction, where the aryl halide is treated with magnesium to form an arylmagnesium halide, which is then reacted with a trialkyl borate (B1201080), followed by acidic workup to yield the boronic acid. Another approach is the lithiation of the aryl halide followed by reaction with a borate ester. For example, 1,3-dibromobenzene (B47543) can be treated with n-butyllithium and then with trimethyl borate to produce 3-bromophenylboronic acid. chemicalbook.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

In palladium-catalyzed borylations, screening different phosphine ligands can significantly impact the reaction's efficiency. nsf.gov For example, studies have shown that ligands like dppb can be optimal for certain decarbonylative borylation reactions. nsf.gov The stoichiometry of the reagents, particularly the diboron species, can also be adjusted to improve yields. nsf.gov

In DoM reactions, the choice of the organolithium base (e.g., n-BuLi, s-BuLi, or t-BuLi) and the temperature can influence the selectivity and prevent side reactions. baranlab.org The stability of the lithiated intermediate is also a critical factor; for instance, some ortho-lithiated carbamates are only stable at low temperatures and can rearrange at room temperature in what is known as an anionic-Fries rearrangement. uwindsor.ca

Green Chemistry Principles and Sustainable Approaches in the Production of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

One sustainable approach is the development of solid-state palladium-catalyzed borylation reactions. beilstein-journals.org These mechanochemical methods can be conducted without the use of organic solvents, and the synthetic operations can often be performed in the air, eliminating the need for inert atmosphere techniques like Schlenk lines or glove boxes. beilstein-journals.org This not only reduces solvent waste but also simplifies the experimental setup. beilstein-journals.org

Another green chemistry strategy involves the development of one-pot syntheses, which combine multiple reaction steps into a single process without isolating intermediates. This reduces the consumption of solvents for workup and purification and can save time and energy. For example, one-pot C-H activation/borylation/oxidation sequences have been developed for the synthesis of substituted phenols. nih.gov Furthermore, exploring alternative reaction media, such as water, and using more environmentally benign catalysts are active areas of research aimed at making the synthesis of boronic acids more sustainable. The development of novel methods for bromination using greener reagents and conditions is also an area of interest. chemrxiv.org

Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodophenylboronic Acid

Cross-Coupling Reactions Utilizing 3-Bromo-5-iodophenylboronic Acid as a Reagent

This compound is a prominent substrate in transition metal-catalyzed cross-coupling reactions, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The presence of two distinct halogen atoms provides opportunities for sequential and chemoselective couplings, making it a highly sought-after reagent for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Investigations with Diverse Coupling Partners

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as one of the most powerful methods for the construction of biaryl and substituted aromatic systems. vulcanchem.com this compound, with its boronic acid functionality, is primed to act as the organoboron partner in these transformations. However, the presence of the bromo and iodo substituents allows it to also function as the organohalide component, showcasing its dual reactivity.

Research has demonstrated the successful Suzuki-Miyaura coupling of this compound with a variety of coupling partners. Due to the higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed oxidative addition, initial coupling typically occurs at the iodine-substituted position. This chemoselectivity allows for a stepwise functionalization of the aromatic ring.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Derivatives

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3-Bromo-5-phenylphenylboronic acid | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 3-Bromo-5-(4-methoxyphenyl)phenylboronic acid | >90 |

| N-Boc-pyrrole-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-(3-Bromo-5-(N-Boc-pyrrol-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 85 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 60 | 3-Bromo-5-vinylphenylboronic acid | 78 |

Note: The table represents typical conditions and yields found in the literature for analogous systems. The boronic acid may be protected as a pinacol ester for improved stability and reactivity.

Chemoselective Transformations Involving Differential Reactivity of Bromine and Iodine

The significant difference in bond dissociation energies between the C-I and C-Br bonds is the foundation for the chemoselective functionalization of this compound. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent palladium center, which is the initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle. This allows for selective coupling at the iodine position while leaving the bromine intact for subsequent transformations.

This stepwise approach is highly valuable for the synthesis of unsymmetrically substituted bi- and terphenyls. For example, a Suzuki-Miyaura coupling can be performed at the iodo position, followed by a second, different cross-coupling reaction (such as another Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the bromo position. This orthogonal reactivity provides a powerful tool for building molecular complexity from a relatively simple starting material.

Alternative Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Nickel)

While palladium is the most common catalyst for cross-coupling reactions involving this compound, other transition metals such as copper and nickel have also been employed, often exhibiting complementary reactivity.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are particularly useful for the formation of carbon-heteroatom bonds. For instance, the coupling of this compound with amines (C-N bond formation) or phenols (C-O bond formation) can be achieved using copper catalysts. Similar to palladium-catalyzed reactions, the greater reactivity of the C-I bond often allows for selective functionalization at this position.

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings of aryl halides, including those bearing bromo and iodo substituents, have been successfully demonstrated. These reactions can sometimes proceed under milder conditions or with different substrate scope compared to their palladium-catalyzed counterparts.

Directed Functionalization at Bromine and Iodine Sites

The strategic functionalization of this compound can also be achieved through directed ortho-metalation (DoM). wikipedia.org In this approach, the boronic acid or a boronic ester derivative can act as a directed metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho position. wikipedia.org However, in the case of this compound, the positions ortho to the boronic acid group are already substituted with halogens.

An alternative and more relevant strategy is halogen-metal exchange. The high propensity of iodine to undergo exchange with organolithium reagents at low temperatures provides a pathway for selective functionalization at the C-I position. For instance, treatment of the pinacol ester of this compound with n-butyllithium would preferentially lead to the formation of a lithiated species at the former iodine position, which can then be quenched with a variety of electrophiles to introduce a new substituent. The C-Br bond is generally less reactive under these conditions, allowing for its preservation.

Nucleophilic Aromatic Substitution Pathways Mediated by this compound

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgdalalinstitute.commasterorganicchemistry.compressbooks.pub This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate. wikipedia.orgdalalinstitute.commasterorganicchemistry.compressbooks.pub

The boronic acid group is generally considered to be a weak electron-withdrawing group. While it can influence the electronic properties of the aromatic ring, it is not typically a strong enough activator to promote SNAr reactions with common nucleophiles under standard conditions, especially when compared to powerful activating groups like nitro or cyano groups. Therefore, direct nucleophilic aromatic substitution on this compound, where a nucleophile displaces either the bromine or iodine, is not a commonly observed or synthetically viable pathway. The reactivity of the C-Br and C-I bonds is overwhelmingly dominated by transition metal-catalyzed cross-coupling reactions.

Studies on Boron-Halogen Bond Activation and Reactivity

The synthetic utility of this compound is intrinsically linked to the activation of its various reactive sites: the C-B, C-Br, and C-I bonds. Mechanistic studies, often supported by computational chemistry, have provided insights into the relative reactivities of these bonds.

In palladium-catalyzed cross-coupling reactions, the initial oxidative addition step is crucial. The lower bond dissociation energy of the C-I bond compared to the C-Br bond makes it the kinetically favored site for oxidative addition of a Pd(0) complex. This difference in activation energy is the primary reason for the observed chemoselectivity in sequential couplings.

The activation of the C-B bond typically occurs during the transmetalation step of the Suzuki-Miyaura cycle. This process involves the transfer of the organic group from boron to the palladium center and is often facilitated by a base. The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes transmetalation.

The interplay between these bond activation pathways allows for a high degree of control over the functionalization of the this compound scaffold, making it a powerful tool for the construction of complex and diverse molecular architectures.

Strategic Applications of 3 Bromo 5 Iodophenylboronic Acid in Complex Molecule Synthesis

Construction of Substituted Biaryls and Polycyclic Aromatic Hydrocarbons

The synthesis of substituted biaryls and polycyclic aromatic hydrocarbons (PAHs) represents a cornerstone of modern materials science and medicinal chemistry. The unique structure of 3-Bromo-5-iodophenylboronic acid makes it an ideal precursor for the programmed synthesis of these motifs via sequential cross-coupling reactions, primarily the Suzuki-Miyaura coupling.

The key to this strategy lies in the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference allows for selective coupling at the iodine position under milder conditions, leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions.

A typical synthetic sequence would involve:

First Suzuki-Miyaura Coupling: Reacting this compound with an arylboronic acid or ester. This initial reaction would selectively target the more reactive C-I bond, forming a bromo-substituted biaryl boronic acid intermediate.

Second Suzuki-Miyaura Coupling: The resulting intermediate can then be subjected to a second coupling reaction with a different arylboronic acid. This step proceeds at the C-Br position, yielding a non-symmetrical, trisubstituted terphenyl system.

This stepwise approach provides precise control over the final structure, which is crucial for tuning the electronic and photophysical properties of PAHs or the pharmacological profile of biaryl-containing drug candidates. While direct examples for this compound are not prevalent in readily available literature, the principle is well-established with analogous structures like 1-bromo-3-chloro-5-iodobenzene, which is used to create trisubstituted benzenes through sequential Suzuki couplings. bldpharm.com

Table 1: Reactivity Hierarchy in Palladium-Catalyzed Cross-Coupling

| Functional Group | Relative Reactivity | Typical Reaction Conditions |

|---|---|---|

| C-I (Iodo) | High | Mild (e.g., Pd(PPh₃)₄, Na₂CO₃, lower temp.) |

| C-Br (Bromo) | Medium | Harsher (e.g., stronger ligands, higher temp.) |

Synthesis of Functionalized Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. This compound serves as a versatile scaffold for constructing complex, functionalized heterocycles through sequential coupling strategies. The boronic acid moiety itself is a key functional group for forming carbon-carbon or carbon-heteroatom bonds.

The synthesis can proceed via several pathways:

Sequential C-C and C-N/C-O Coupling: An initial Suzuki coupling at the iodo- position can be followed by a Buchwald-Hartwig amination or etherification at the bromo- position. This allows for the introduction of both aryl and nitrogen or oxygen-based substituents onto the central phenyl ring.

Annulation Reactions: The strategically placed halogen atoms can be used in intramolecular cyclization reactions to form fused heterocyclic systems. For instance, after coupling a suitable partner to the iodine position, the bromine atom can act as a leaving group in a subsequent ring-closing reaction to form a dibenzofuran (B1670420) or carbazole (B46965) derivative, depending on the nature of the coupled substituent.

The ability to perform these reactions in a stepwise manner is critical for building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The regioselective nature of these couplings, dictated by the inherent reactivity of the halogens, ensures that the desired isomers are formed. nih.gov

Precursor in Scaffold Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) and combinatorial chemistry aim to rapidly generate large libraries of structurally diverse small molecules for high-throughput screening. youtube.comvulcanchem.com this compound is an excellent starting point for such endeavors due to its three distinct points of modification.

The core strategy involves a "branching" synthetic pathway:

The central scaffold, this compound, is subjected to a Suzuki coupling, reacting at the highly reactive C-I position with a set of diverse building blocks (Library A).

The resulting pool of bromo-biaryl boronic acids is then divided and reacted at the C-Br position with a second set of diverse building blocks (Library B).

Finally, the boronic acid function can be derivatized, for example, by converting it into a trifluoroborate salt or using it in a final Petasis or Chan-Lam coupling reaction with a third library of reagents (Library C).

This approach allows for the exponential generation of a vast number of unique compounds from a single, versatile precursor. The distinct reactivity of the iodo and bromo substituents is the key enabler of this controlled diversification, ensuring that the library synthesis is predictable and systematic. This method is highly valuable for exploring chemical space and identifying novel biologically active lead compounds. vulcanchem.com

Table 2: Example of a Combinatorial Library Synthesis Strategy

| Step | Reactive Site | Reagent Library | Resulting Diversity |

|---|---|---|---|

| 1 | C-I | 10 Arylboronic Acids (A) | 10 unique intermediates |

| 2 | C-Br | 10 Arylboronic Acids (B) | 10 x 10 = 100 unique intermediates |

Methodological Advancements in Organic Synthesis Utilizing this compound

The use of multi-halogenated substrates like this compound drives innovation in synthetic methodology, particularly in the field of catalysis. The challenge of achieving perfect chemoselectivity in sequential couplings pushes researchers to develop more sophisticated catalyst systems.

Research in this area often focuses on:

Ligand Development: Creating phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that can tune the reactivity of the palladium catalyst to favor one coupling site over another with even greater selectivity. For example, bulky, electron-rich ligands are known to facilitate the activation of less reactive C-Br bonds.

One-Pot Procedures: Designing reaction conditions that allow for multiple, sequential coupling reactions to occur in a single reaction vessel by simply altering the temperature, adding a new reagent, or changing the catalyst system mid-reaction. This improves efficiency and reduces waste.

Orthogonal Coupling Chemistries: Exploring different types of coupling reactions that are compatible with each other and can be performed sequentially. For instance, a Suzuki reaction at the C-I bond could be followed by a Sonogashira coupling at the C-Br bond, further diversifying the accessible molecular structures.

By providing a challenging and versatile substrate, this compound serves as a platform for advancing the tools of organic synthesis, leading to more robust, efficient, and selective methods for constructing complex molecules.

Role of 3 Bromo 5 Iodophenylboronic Acid in the Design and Synthesis of Bioactive Molecule Precursors

Building Block for Pharmacologically Relevant Scaffolds

The core structure of many drugs is built upon specific molecular scaffolds that are known to interact with particular classes of biological targets. The 3-bromo-5-iodophenyl moiety, readily accessible from 3-Bromo-5-iodophenylboronic acid, serves as a valuable component in the construction of such scaffolds. Its utility is particularly evident in the synthesis of compounds targeting kinases and G-protein coupled receptors (GPCRs), two of the most important target families in drug discovery.

For instance, the 3-bromophenyl group is a key feature in the structure of some potent enzyme inhibitors. While not directly involving this compound, the synthesis of a radiobrominated tyrosine kinase inhibitor for epidermal growth factor receptor (EGFR) with resistance mutations involved an intermediate, N-(3-[{2- chloro-5-(trifluoromethyl)pyrimidin-4-yl}amino]-5-bromophenyl) acrylamide. This highlights the significance of the 3-bromophenyl scaffold in designing molecules that can overcome drug resistance. The differential reactivity of the bromine and iodine atoms in this compound would allow for the sequential and controlled introduction of various substituents, facilitating the creation of a library of analogs for screening against a panel of kinases.

The general structure of many kinase inhibitors involves a heterocyclic core to which various substituted aryl groups are attached. The table below illustrates hypothetical, yet chemically sound, pharmacologically relevant scaffolds that could be synthesized using this compound as a key starting material.

| Scaffold Type | Potential Biological Target | Role of this compound |

| Diaryl-substituted Pyrimidine (B1678525) | Protein Kinases (e.g., EGFR, VEGFR) | Provides the 3-bromo-5-iodophenyl moiety for sequential Suzuki coupling to the pyrimidine core. |

| Aryl-substituted Imidazole | p38 MAP Kinase, other kinases | Serves as the source of the substituted phenyl ring crucial for binding in the kinase active site. |

| Biaryl-linked Heterocycles | GPCRs (e.g., Cannabinoid receptors) | Enables the formation of a key biaryl linkage through Suzuki coupling. |

Generation of Functionalized Intermediates for Lead Optimization Studies

Lead optimization is an iterative process in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The unique chemical handles on this compound make it an ideal reagent for generating a diverse set of functionalized intermediates for these studies.

The differential reactivity of the C-I and C-Br bonds is a cornerstone of its utility. The carbon-iodine bond is more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for a selective reaction at the iodine-bearing position, leaving the bromine atom intact for subsequent transformations. This two-step functionalization strategy is invaluable for creating a focused library of compounds around a lead structure.

For example, a lead compound containing a 3-bromo-5-iodophenyl group can be first subjected to a Suzuki coupling at the 5-position (originally bearing the iodine). The resulting 3-bromo-biphenyl intermediate can then undergo a second, different coupling reaction at the 3-position (bearing the bromine). This approach allows for the systematic variation of substituents at two distinct points of the molecule, providing crucial data for understanding how these changes affect biological activity.

The following table outlines a hypothetical reaction sequence illustrating the generation of functionalized intermediates for lead optimization, leveraging the differential reactivity of this compound.

| Step | Reaction Type | Position Reacted | Resulting Intermediate | Purpose in Lead Optimization |

| 1 | Suzuki Coupling | C-I | 3-Bromo-5-(aryl/heteroaryl)phenylboronic acid derivative | Introduction of a key recognition element for the biological target. |

| 2 | Sonogashira Coupling | C-Br | 3-(Alkynyl)-5-(aryl/heteroaryl)phenylboronic acid derivative | Exploration of a different vector in chemical space to improve potency or selectivity. |

| 3 | Buchwald-Hartwig Amination | C-Br | 3-(Amino)-5-(aryl/heteroaryl)phenylboronic acid derivative | Introduction of a hydrogen bond donor/acceptor to enhance target binding. |

Utilization in Analog and Derivative Synthesis for Structure-Activity Relationship (SAR) Exploration in Pre-clinical Research

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The systematic synthesis of analogs and derivatives is essential for building a robust SAR model. This compound is an exemplary tool for this purpose, enabling precise modifications to a core scaffold.

By sequentially replacing the iodine and bromine atoms with a wide array of chemical groups, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding site. For example, replacing the halogens with small alkyl groups, polar functional groups (like amides or alcohols), or larger aromatic systems can reveal which types of interactions are favorable for activity and which are detrimental.

Consider a hypothetical lead compound with a 3-bromo-5-iodophenyl moiety that exhibits moderate activity. A systematic SAR exploration could involve the synthesis of the analogs detailed in the table below. The analysis of the biological data from these analogs would provide a detailed map of the SAR for this region of the molecule, guiding the design of more potent and selective compounds.

| Analog/Derivative | Modification from Parent Compound | Rationale for Synthesis in SAR Study |

| 3-Bromo-5-methylphenyl derivative | Iodine replaced with a methyl group | To probe the effect of a small, hydrophobic group at the 5-position. |

| 3-Iodo-5-methoxyphenyl derivative | Bromine replaced with a methoxy (B1213986) group | To investigate the impact of a hydrogen bond acceptor at the 3-position. |

| 3,5-Di(thiophen-2-yl)phenyl derivative | Both halogens replaced with thiophene (B33073) rings | To explore the tolerance for larger, heteroaromatic groups and potential pi-stacking interactions. |

| 3-Amino-5-iodophenyl derivative | Bromine replaced with an amino group | To introduce a basic center and a hydrogen bond donor at the 3-position. |

Contributions of 3 Bromo 5 Iodophenylboronic Acid to Advanced Materials Chemistry

Monomeric Units for Functional Polymer Systems

The structure of 3-Bromo-5-iodophenylboronic acid makes it an exceptional monomeric unit for the synthesis of advanced functional polymers. In polymer chemistry, monomers are the fundamental repeating units that link together to form a polymer chain. The utility of this compound lies in its three distinct reactive sites—the boronic acid, the bromine, and the iodine—which allow for controlled polymerization through various cross-coupling reactions.

The primary method for incorporating this monomer is through Suzuki polycondensation. rsc.org In this reaction, the boronic acid group couples with an aryl halide on another monomer in the presence of a palladium catalyst. rsc.orgfrontierspecialtychemicals.com This process is highly efficient for creating carbon-carbon bonds, forming the backbone of conjugated polymers. These polymers, characterized by alternating single and double bonds, possess unique electronic and optical properties.

Furthermore, the presence of both bromine and iodine on the phenyl ring opens pathways for creating more complex polymer structures, such as branched or hyperbranched polymers. Because the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed reactions, chemists can perform sequential couplings. For instance, a Suzuki or Sonogashira reaction can be performed selectively at the iodine site, followed by a second coupling reaction at the bromine site. This stepwise approach provides precise control over the final polymer architecture, enabling the synthesis of materials with tailored properties for specific applications.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Primary Coupling Reaction | Potential Application in Polymerization |

|---|---|---|

| Boronic Acid (-B(OH)₂) | Suzuki Coupling | Forms the primary polymer backbone with aryl dihalides. |

| Iodine (-I) | Suzuki, Sonogashira, Heck | More reactive site for initial, selective C-C bond formation. |

| Bromine (-Br) | Suzuki, Sonogashira, Heck | Less reactive site for secondary coupling or post-polymerization modification. |

Precursor for Organic Electronic Materials and Optoelectronic Device Components

The unique trifunctional nature of this compound makes it a highly valuable precursor for the synthesis of sophisticated organic electronic and optoelectronic materials. These materials form the active components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices relies on the precise structure and electronic properties of the π-conjugated molecules used.

The key to its utility is the ability to undergo sequential and selective cross-coupling reactions. researchgate.net A synthetic chemist can build complex, non-symmetrical conjugated molecules by addressing each reactive site independently. For example, a synthetic route could involve:

A Sonogashira coupling at the iodine position to add an alkyne-containing group.

A Suzuki coupling at the boronic acid position to connect to another aromatic system. frontierspecialtychemicals.com

A final coupling reaction (e.g., Heck or another Suzuki) at the bromine position to add a third, different functional group.

This step-by-step construction allows for the creation of donor-acceptor molecules and conjugated polymers with precisely engineered energy levels (HOMO/LUMO) and charge-transport properties. mdpi.comrsc.org For instance, thiophene-based conjugated polymers, known for their excellent performance in organic electronics, are often synthesized using Suzuki polycondensation where a boronic acid monomer is a key ingredient. rsc.orgnih.gov The ability to use this compound as a starting point provides a route to complex thiophene-fluorene copolymers and other advanced materials that are difficult to synthesize through other methods. rsc.orgscispace.com

Table 2: Application of Precursor in Organic Electronics

| Device Type | Material Requirement | Role of this compound |

|---|---|---|

| OFETs | High-mobility organic semiconductors | Precursor for synthesizing regioregular conjugated polymers with good π-stacking. |

| OLEDs | Tunable light-emitting polymers/molecules | Enables creation of complex chromophores with specific emission wavelengths. |

| OPVs | Donor & acceptor conjugated polymers | Facilitates the synthesis of donor-acceptor copolymers with tailored bandgaps for efficient light absorption. |

Advanced Spectroscopic and Crystallographic Studies for Research on 3 Bromo 5 Iodophenylboronic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Analysis of Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure and electronic environment of molecules in solution. For derivatives of 3-bromo-5-iodophenylboronic acid, ¹H and ¹³C NMR spectroscopy are routinely employed to confirm their identity and purity.

In a study on 5-bromo-2-ethoxyphenylboronic acid, a related phenylboronic acid derivative, ¹H and ¹³C NMR spectra were recorded in a DMSO solution. core.ac.uknih.gov The chemical shifts observed in these spectra provide a detailed map of the electronic environment of each proton and carbon atom in the molecule. core.ac.uknih.gov Theoretical calculations of NMR chemical shifts, often performed using the Gauge Invariant Atomic Orbital (GIAO) method, can be compared with experimental data to confirm structural assignments. nih.gov

Furthermore, advanced NMR techniques such as COSY (Correlation Spectroscopy) can be utilized to establish connectivity between protons within the molecule, aiding in the definitive assignment of proton signals. nih.gov For instance, in the characterization of functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, COSY correlations were instrumental in assigning the proton resonances. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups, providing further structural clarification. core.ac.uknih.gov

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Technique | Typical Application | Information Obtained |

| ¹H NMR | Structural verification of derivatives | Chemical shifts and coupling constants of protons, providing insights into the electronic environment and neighboring atoms. |

| ¹³C NMR | Carbon framework analysis | Chemical shifts of carbon atoms, indicating the types of carbon environments (aromatic, aliphatic, etc.). |

| COSY | Proton-proton correlation | Establishes connectivity between coupled protons, aiding in the assignment of complex spectra. nih.gov |

| DEPT | Methylene, methine, and methyl group differentiation | Simplifies ¹³C spectra by indicating the number of attached protons to each carbon. core.ac.uknih.gov |

| GIAO Calculations | Theoretical prediction of chemical shifts | Comparison with experimental data to validate proposed structures. nih.gov |

This table is interactive. Click on the headers to sort the data.

Single Crystal X-ray Diffraction for Solid-State Structural Elucidation of Reaction Intermediates and Products

Single Crystal X-ray Diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior of this compound and its derivatives.

The crystal structures of numerous phenylboronic acid derivatives have been determined, revealing important details about their molecular geometry and packing in the solid state. For example, the crystal structure of phenylboronic acid itself has been reported, as have the structures of its dimers, which were analyzed using X-ray structural analysis and other spectroscopic methods. core.ac.uk

In a study on 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, single-crystal X-ray diffraction revealed an asymmetric unit containing two molecules linked by halogen bonding interactions. semanticscholar.orgnih.gov This level of detail is crucial for understanding non-covalent interactions that can influence the bulk properties of materials. The experimental setup for such studies typically involves a diffractometer equipped with a specific radiation source (e.g., Mo Kα) and a detector. semanticscholar.org The resulting diffraction data is then processed using specialized software to solve and refine the crystal structure. semanticscholar.org

Table 2: Key Aspects of Single Crystal X-ray Diffraction Studies

| Aspect | Description | Significance |

| Data Collection | Using a diffractometer to measure the intensities of diffracted X-rays from a single crystal. semanticscholar.org | Provides the raw data for structure determination. |

| Structure Solution and Refinement | Employing computational methods (e.g., SHELXT, SHELXL) to generate and refine the atomic model. semanticscholar.org | Determines the precise positions of atoms in the crystal lattice. |

| Bond Lengths and Angles | Accurate measurement of the distances between atoms and the angles between chemical bonds. | Provides fundamental information about the molecular geometry. |

| Intermolecular Interactions | Identification and characterization of non-covalent forces such as hydrogen bonding and halogen bonding. semanticscholar.orgnih.gov | Explains the packing of molecules in the crystal and influences physical properties. |

This table is interactive. Click on the headers to sort the data.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Reaction Pathway Analysis

Advanced mass spectrometry techniques are indispensable for identifying and characterizing reaction intermediates and products, thereby providing crucial insights into reaction pathways. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy, which is vital for confirming the identity of unknown compounds.

Tandem Mass Spectrometry (MS/MS) takes this a step further by fragmenting a selected ion and analyzing the resulting fragment ions. This fragmentation pattern provides structural information about the parent ion, helping to elucidate its connectivity. While specific MS/MS studies on this compound are not detailed in the provided search results, the general application of these techniques is well-established in the study of complex organic reactions. For instance, the analysis of reaction mixtures by HRMS can help identify all the species present, including short-lived intermediates, which can then be targeted for MS/MS analysis to gain structural information.

Vibrational (FT-IR, Raman) and Electronic Spectroscopy (UV-Vis) for Mechanistic Insights

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of molecules, which can be used to gain mechanistic insights into reactions involving this compound.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be used to monitor the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands. In a study of 5-bromo-2-ethoxyphenylboronic acid, FT-IR and FT-Raman spectra were recorded in the solid phase. core.ac.uknih.gov The experimental vibrational frequencies were then compared with theoretical values calculated using Density Functional Theory (DFT) to provide a complete assignment of the vibrational modes. core.ac.uknih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals and can be influenced by the electronic nature of substituents on the molecule. The UV-Vis absorption spectrum of 5-bromo-2-ethoxyphenylboronic acid was recorded in ethanol (B145695) and water, and the electronic properties, such as the HOMO and LUMO energies, were investigated using theoretical methods. core.ac.uknih.gov These studies can provide insights into how the electronic structure of the molecule changes upon substitution or during a chemical reaction.

Table 3: Spectroscopic Techniques for Mechanistic Insights

| Technique | Region Probed | Information Obtained | Example Application |

| FT-IR | 4000–400 cm⁻¹ | Vibrational modes of functional groups. | Monitoring the conversion of reactants to products in a synthesis. core.ac.uknih.gov |

| Raman | 3500–10 cm⁻¹ | Complementary vibrational modes, especially for non-polar bonds. | Characterizing the structure of solid-state materials. core.ac.uknih.gov |

| UV-Vis | 200–800 nm | Electronic transitions between molecular orbitals. | Studying the electronic properties and conjugation in derivatives. core.ac.uknih.gov |

This table is interactive. Click on the headers to sort the data.

Computational and Theoretical Investigations of 3 Bromo 5 Iodophenylboronic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to predict the electronic properties of molecules. For 3-bromo-5-iodophenylboronic acid, DFT studies are instrumental in elucidating its molecular geometry, electronic distribution, and inherent reactivity.

Molecular Geometry: DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the optimized ground-state geometry of the molecule. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The planarity of the phenyl ring and the orientation of the boronic acid group and halogen substituents are key determinants of its crystal packing and reactivity.

Electronic Properties and Reactivity: The electronic nature of the molecule is explored through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the electronegative oxygen atoms of the hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atoms are regions of positive potential.

Illustrative DFT Data for Phenylboronic Acids The following table shows the type of data obtained from DFT calculations for phenylboronic acids, based on findings for similar compounds like 3-bromophenylboronic acid and 3-fluorophenylboronic acid. nih.govresearchgate.net

| Parameter | Typical Calculated Value | Description |

| Bond Lengths (Å) | ||

| C-Br | ~1.92 Å | The length of the carbon-bromine bond. researchgate.net |

| C-I | ~2.10 Å | The length of the carbon-iodine bond. |

| B-O | ~1.37 Å | The length of the boron-oxygen bonds in the boronic acid group. |

| C-B | ~1.55 Å | The length of the bond connecting the phenyl ring to the boron atom. |

| Electronic Properties | ||

| HOMO Energy | ~ -7.0 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | An indicator of the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov |

Note: This data is illustrative and represents typical values for this class of compounds, not specific experimental or calculated values for this compound.

Molecular Dynamics Simulations for Conformational and Solvent Interaction Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational changes and intermolecular interactions. nih.gov

Conformational Analysis: The boronic acid group, -B(OH)₂, is not fixed and can rotate along the C-B bond. The hydroxyl groups can also rotate around the B-O bonds, leading to several possible conformers (e.g., syn-syn, syn-anti, anti-anti). nih.gov MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the conformational state can influence the molecule's ability to form dimers or interact with catalyst sites in a reaction. Studies on related halohydrins show that gauche orientations can be strongly prevalent. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms and Transition States in Boronation and Coupling Reactions

One of the primary uses of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orglibretexts.org Quantum chemical modeling, again primarily using DFT, is essential for mapping the entire reaction pathway, identifying intermediates, and calculating the activation energies of transition states.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-I) of an aryl halide partner.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. Computational models can investigate the structure of this boronate and its interaction with the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Quantum chemical modeling allows researchers to understand the energetics of each step. For this compound, such models could predict the relative reactivity of the C-Br versus the C-I bond in a coupling partner, guiding the selective synthesis of complex biaryl compounds. nih.gov Studies on similar systems have shown that such calculations can effectively elucidate the factors controlling regioselectivity in polyhalogenated substrates. beilstein-journals.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are widely used to predict various spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

Vibrational Spectroscopy: DFT calculations can predict the infrared (FT-IR) and Raman spectra of this compound. nih.govresearchgate.net By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions, a theoretical spectrum is generated. Comparing this with experimental spectra helps in assigning the observed peaks to specific molecular motions.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly used to compute NMR chemical shifts (¹H, ¹³C, and ¹¹B). nih.gov These theoretical predictions are valuable for interpreting experimental NMR data and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions, primarily the HOMO→LUMO transition. This helps in understanding the photophysical properties of the molecule. nih.gov

Illustrative Spectroscopic Data Predictions This table demonstrates the type of correlation between computationally predicted and experimental spectroscopic data for key vibrations in phenylboronic acids.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| O-H Stretch | ~3700-3600 cm⁻¹ | Stretching vibration of the hydroxyl groups in the boronic acid. |

| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C=C Stretch (Aromatic) | ~1600-1450 cm⁻¹ | In-plane stretching vibrations of the carbon-carbon bonds in the ring. |

| B-O Stretch | ~1380-1340 cm⁻¹ | Stretching vibration of the boron-oxygen single bonds. researchgate.net |

| C-Br Stretch | ~680-550 cm⁻¹ | Stretching vibration of the carbon-bromine bond. |

| C-I Stretch | ~600-500 cm⁻¹ | Stretching vibration of the carbon-iodine bond. |

Note: This data is illustrative, representing typical frequency ranges. Precise values would require specific calculations for this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-5-iodophenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and boronation steps. A common approach is the Miyaura borylation of 1,3-dihaloarenes using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C . Key factors include:

- Halogen selectivity : Ensure bromine and iodine are introduced at the 3- and 5-positions via directed ortho-metalation or sequential cross-coupling.

- Purification : Column chromatography with silica gel (hexane/EtOAc) or recrystallization (methanol/water) removes unreacted halides.

Yields (50–70%) depend on steric hindrance from substituents and catalyst loading .

Q. How can Suzuki-Miyaura cross-coupling be applied to this compound, and what catalysts are effective?

This compound participates in Suzuki-Miyaura reactions to form biaryl structures. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates .

- Base compatibility : K₂CO₃ or CsF in THF/water (3:1) at 60–80°C minimizes protodeboronation .

- Selectivity : The iodine substituent can undergo further coupling, enabling sequential functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm boronic acid presence via broad B–OH peaks (~δ 7–8 ppm in DMSO-d₆) .

- FT-IR : B–O stretching at ~1340 cm⁻¹ and B–OH at ~3200 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion [M-H]⁻ for C₆H₄BrIBO₂⁻ (calc. 328.8092) .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/iodine substituents influence reactivity in cross-coupling?

- Steric hindrance : The 3-bromo group reduces coupling efficiency at the boronic acid site, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

- Electronic effects : Iodine’s electron-withdrawing nature activates the boronic acid for nucleophilic attack but may slow oxidative addition in Pd-mediated reactions. Computational studies (DFT) help predict regioselectivity .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies often arise from:

- Moisture sensitivity : Boronic acids degrade in aqueous conditions; use anhydrous solvents and inert atmospheres .

- Catalyst lot variability : Screen multiple Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligand ratios .

- Substrate purity : Trace halides (e.g., Br⁻) inhibit coupling; pre-purify via Soxhlet extraction .

Q. What strategies enable selective derivatization of the iodine substituent post-cross-coupling?

After Suzuki coupling at the bromine site, the iodine can undergo:

Q. How does this compound perform in aqueous vs. anhydrous reaction systems?

- Aqueous stability : Limited stability in water (t½ <24 hrs at pH 7); use buffered conditions (pH 9–10) with Na₂CO₃ to stabilize the boronate .

- Anhydrous systems : Higher coupling efficiency in THF or toluene but require rigorous drying .

Experimental Design & Data Analysis

Q. What controls are essential when designing kinetic studies for protodeboronation?

Q. How can computational modeling guide the design of derivatives with enhanced stability?

- DFT calculations : Predict B–O bond dissociation energies and identify protective groups (e.g., MIDA boronates) .

- Docking studies : Screen for steric clashes in enzyme-binding pockets if used in bioactive molecules .

Q. What advanced techniques validate successful cross-coupling in complex matrices (e.g., polymer scaffolds)?

- XPS : Confirm Pd(0) catalyst deposition on polymer surfaces .

- SEM-EDX : Map bromine/iodine distribution to assess reaction homogeneity .

Safety & Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.